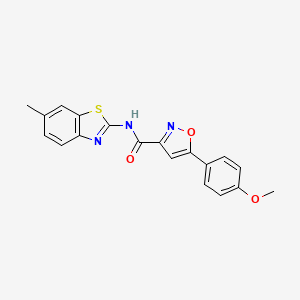
5-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzothiazole moiety: This step involves the coupling of the oxazole intermediate with a benzothiazole derivative using reagents such as coupling agents or catalysts.
Methoxyphenyl substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the oxazole or benzothiazole rings, potentially leading to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce reduced heterocycles.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide: Lacks the benzothiazole moiety but shares the oxazole and methoxyphenyl groups.
N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide: Lacks the methoxyphenyl group but contains the benzothiazole and oxazole moieties.
Uniqueness
The uniqueness of 5-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide lies in its combination of the methoxyphenyl, benzothiazole, and oxazole groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C19H15N3O3S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H15N3O3S/c1-11-3-8-14-17(9-11)26-19(20-14)21-18(23)15-10-16(25-22-15)12-4-6-13(24-2)7-5-12/h3-10H,1-2H3,(H,20,21,23) |
InChI Key |
QLGOAUZLENBXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11369824.png)
![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11369832.png)
![N-[4-(dimethylamino)benzyl]-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11369836.png)
![N-(2-chlorophenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11369841.png)
![2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11369842.png)
![2-(2,6-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11369849.png)
![2-(Propan-2-yl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11369852.png)

![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B11369869.png)
![Ethyl 2-(5-phenylisoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B11369879.png)


![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11369914.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11369916.png)
